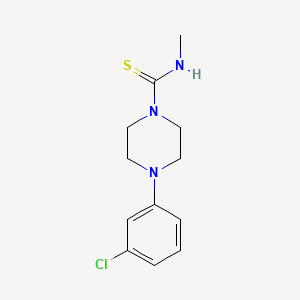

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide

描述

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through various synthetic routes .

属性

IUPAC Name |

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3S/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEZQTXQCOGBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient pathways to obtain piperazine derivatives with high yields.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance the efficiency of the production process .

化学反应分析

Types of Reactions

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

科学研究应用

Antimicrobial Properties

Research indicates that compounds similar to 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide exhibit significant antimicrobial activities. For instance, a study demonstrated that chlorine-containing heterocycles possess enhanced antibacterial properties against strains such as Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 5 μM . The presence of chlorine in the structure is crucial for increasing these biological activities.

Neuropharmacological Effects

Compounds featuring a piperazine moiety have been identified as potential inhibitors of monoamine oxidase (MAO), an important target in the treatment of neurological disorders. A derivative related to this compound showed promising selectivity against MAO-A enzyme inhibition, with significant potency measured by IC50 values lower than traditional inhibitors like moclobemide . This suggests potential applications in treating conditions such as depression and anxiety.

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including those structurally related to this compound. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including lung and cervical cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Psychoactive Substance Detection

The compound has also been implicated in research concerning new psychoactive substances. A study identified its structural analogs in samples collected from drug users, emphasizing the need for ongoing surveillance in the context of public health . This highlights the dual nature of such compounds, where they can serve both therapeutic and illicit purposes.

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Type | IC50/MIC Value |

|---|---|---|---|

| Antibacterial | This compound | E. coli | 5 μM |

| Neuropharmacological | Related piperazine derivative | MAO-A | 0.057 ± 0.002 µM |

| Anticancer | Piperazine derivatives | A549 (lung cancer) | Varies (not specified) |

| Psychoactive Detection | Analogous compounds | Drug user samples | Not applicable |

作用机制

The mechanism of action of 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

相似化合物的比较

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide can be compared with other similar compounds, such as:

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Used to treat chronic angina.

Befuraline: An antidepressant.

Aripiprazole: An antipsychotic.

Quetiapine: Used to treat schizophrenia and bipolar disorder.

These compounds share the piperazine moiety but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .

生物活性

4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide, also known as B2771571, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H15ClN2S

- CAS Number : 457093-73-1

- Molecular Weight : 250.78 g/mol

The compound features a piperazine ring substituted with a chlorophenyl group and a carbothioamide functional group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound acts as a ligand for certain receptors, influencing neurotransmitter systems, particularly those involved in mood regulation and anxiety.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to metabolic pathways, which can lead to various physiological effects.

Biological Activity Overview

The following table summarizes key biological activities observed in studies involving this compound:

Antidepressant and Anxiolytic Effects

In a study evaluating the antidepressant-like effects of this compound, it was administered to rodents subjected to stress models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an enhancement in mood-related behaviors. Additionally, elevated plus maze tests showed decreased anxiety levels, indicating its potential as an anxiolytic agent .

Anticancer Activity

Research has demonstrated that this compound possesses notable cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent .

Anti-inflammatory Properties

In vitro studies have shown that this compound significantly inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). These findings suggest its utility in managing inflammatory conditions .

常见问题

Q. What are the recommended synthetic routes for 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide, and what critical reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine core via condensation of ethylenediamine derivatives with dihaloalkanes under basic conditions.

- Step 2: Introduction of the 3-chlorophenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3: Carbothioamide functionalization using thiophosgene or thioamide-transfer reagents under anhydrous conditions.

Critical factors include:

- Temperature control (e.g., maintaining 0–5°C during thiocarbonylations to prevent side reactions).

- Catalysts (e.g., palladium catalysts for aryl coupling) and solvents (e.g., THF or DCM for inert environments).

- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to isolate the pure product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- 1H/13C NMR: Identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons from the chlorophenyl group at δ 7.0–7.5 ppm). Integration ratios confirm substituent positions .

- IR Spectroscopy: Detect thiocarbonyl (C=S) stretches near 1200–1250 cm⁻¹ and N–H vibrations at ~3300 cm⁻¹ .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

- HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are appropriate for initial biological screening, considering its structural analogs?

Methodological Answer:

- Receptor Binding Assays: Screen for affinity toward serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement .

- Enzyme Inhibition: Test against kinases or phosphodiesterases via fluorometric/colorimetric substrates (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified aryl groups (e.g., 4-fluorophenyl or 2,4-dichlorophenyl) to assess steric/electronic effects on receptor binding .

- Bioisosteric Replacement: Replace the carbothioamide with carboxamide or sulfonamide groups to modulate solubility and metabolic stability .

- Computational Docking: Use AutoDock Vina to predict binding modes with target receptors (e.g., 5-HT1A) and guide rational design .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Standardized Assay Conditions: Replicate experiments under controlled pH, temperature, and cell passage numbers to minimize variability .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies in potency .

- Orthogonal Validation: Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .

Q. What in vivo models are suitable for evaluating neuroprotective effects, based on structural analogs?

Methodological Answer:

- 6-OHDA-Induced Parkinson’s Model: Administer the compound to unilateral lesioned rats and monitor rotational behavior and dopaminergic neuron survival via immunohistochemistry .

- Dosing Regimen: Optimize bioavailability using pharmacokinetic studies (e.g., IV/PO administration with plasma sampling over 24h) .

- Behavioral Tests: Assess cognitive improvements in Morris water maze or passive avoidance tests .

Q. How can researchers address solubility and stability challenges during formulation development?

Methodological Answer:

Q. What computational methods predict metabolism and potential toxicity?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETlab to estimate permeability, CYP450 interactions, and hERG inhibition .

- Metabolic Pathway Mapping: Employ MetaSite to identify probable oxidation sites (e.g., piperazine ring or chlorophenyl group) .

- Toxicity Screening: Run Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。